molecular formula C20H12Cl2N2O2S B6008656 (2E,5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one

(2E,5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B6008656
M. Wt: 415.3 g/mol
InChI Key: ACDHVMDGRIHIOW-WOJGMQOQSA-N
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Description

The compound (2E,5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, a furan ring, and two chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions. This step forms the core thiazolidinone structure.

    Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction between a furan-2-carbaldehyde and the thiazolidinone intermediate.

    Addition of Chlorophenyl Groups: The chlorophenyl groups are introduced via a nucleophilic substitution reaction, where the chlorophenyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound (2E,5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound has shown potential as an antimicrobial agent. Studies have indicated that it can inhibit the growth of certain bacteria and fungi.

Medicine

In medicinal chemistry, the compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of (2E,5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit key enzymes involved in bacterial cell wall synthesis. In its anticancer activity, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

(5E)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(2-chlorophenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2O2S/c21-14-6-2-1-5-13(14)17-10-9-12(26-17)11-18-19(25)24-20(27-18)23-16-8-4-3-7-15(16)22/h1-11H,(H,23,24,25)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDHVMDGRIHIOW-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=NC4=CC=CC=C4Cl)S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=NC4=CC=CC=C4Cl)S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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